Pemetrexed disodium Pemetrexed disodium Pemetrexed Disodium is the disodium salt of a synthetic pyrimidine-based antifolate. Pemetrexed binds to and inhibits the enzyme thymidylate synthase (TS) which catalyses the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor in DNA synthesis.
A guanine-derived ANTINEOPLASTIC AGENT that functions as a NUCLEIC ACID SYNTHESIS INHIBITOR through its binding to, and inhibition of, THYMIDYLATE SYNTHASE.
See also: Pemetrexed Disodium (preferred); Pemetrexed (broader).
Brand Name: Vulcanchem
CAS No.: 150399-23-8
VCID: VC0000880
InChI: InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1
SMILES: C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Molecular Formula: C20H19N5Na2O6
Molecular Weight: 471.4 g/mol

Pemetrexed disodium

CAS No.: 150399-23-8

Cat. No.: VC0000880

Molecular Formula: C20H19N5Na2O6

Molecular Weight: 471.4 g/mol

* For research use only. Not for human or veterinary use.

Pemetrexed disodium - 150399-23-8

CAS No. 150399-23-8
Molecular Formula C20H19N5Na2O6
Molecular Weight 471.4 g/mol
IUPAC Name disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
Standard InChI InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1
Standard InChI Key NYDXNILOWQXUOF-GXKRWWSZSA-L
Isomeric SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Chemical Structure and Properties

Pemetrexed disodium is a folate analog metabolic inhibitor with the chemical name L-glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, disodium salt, hemipentahydrate . The compound exists as a white to almost white solid powder and is available in injectable formulations for clinical use.

Physical and Chemical Characteristics

Table 1: Chemical and Physical Properties of Pemetrexed Disodium

PropertySpecification
Chemical FormulaC₂₀H₁₉N₅Na₂O₆·2.5H₂O or C₂₀H₁₉N₅Na₂O₆·7H₂O
Molecular Weight517.37 (hemipentahydrate) / 597.5 (heptahydrate)
CAS Number357166-29-1
Physical AppearanceWhite to almost white solid
SolubilitySoluble in water
pH (reconstituted)6.6 to 7.8

The compound contains a pyrrolo[2,3-d]pyrimidine nucleus, which is characteristic of antifolate drugs, with a benzoyl-L-glutamic acid group that enhances its binding to folate-dependent enzymes .

Mechanism of Action

Pemetrexed disodium functions as a potent inhibitor of multiple folate-dependent enzymes that are essential for cell proliferation and DNA synthesis. This multitargeted approach distinguishes it from earlier generations of antifolates.

Enzyme Inhibition Profile

The primary mechanism of action involves the inhibition of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes play crucial roles in the de novo biosynthesis of thymidine and purine nucleotides, which are essential building blocks for DNA and RNA synthesis .

Cellular Transport and Metabolism

Pemetrexed enters cells via membrane carriers, primarily the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, it undergoes polyglutamation by the enzyme folylpolyglutamate synthetase . These polyglutamated forms are retained within the cell for extended periods and display enhanced inhibitory activity against target enzymes, particularly thymidylate synthase and GARFT .

This unique combination of targeting multiple enzymes in both pyrimidine and purine synthesis pathways contributes to pemetrexed's broad spectrum of antitumor activity and potentially reduces the likelihood of resistance development .

Pharmacokinetics

General Pharmacokinetic Profile

Pemetrexed demonstrates linear pharmacokinetics, with total systemic exposure (AUC) and maximum plasma concentration (Cmax) increasing proportionally with dose . The pharmacokinetic profile is best characterized by a two-compartment model .

Table 2: Pharmacokinetic Parameters of Pemetrexed

ParameterValue
Initial Distribution Half-life0.63 hours
Terminal Elimination Half-life2.3-2.73 hours
Geometric Mean Systemic Clearance2.30-2.59 L/h/m²
Central Volume of Distribution (Vc)11.3 L
Peripheral Volume of Distribution (Vp)5.20 L
Distributional Clearance (Q)3.21 L/h
Between-Patient Variability (CL)19.6%

The pharmacokinetics show that systemic clearance is correlated with creatinine clearance, indicating that renal function significantly impacts pemetrexed elimination .

Pediatric Pharmacokinetics

Pharmacokinetic studies in pediatric patients (ages 4-18 years) have demonstrated that body surface area-adjusted clearance remains relatively constant across the dose range of 400 to 2480 mg/m² . The mean terminal elimination half-life in pediatric patients was found to be 2.3 hours (range: 1.2 to 4.0 hours) .

Clinical Applications

Dosage and Administration

Pemetrexed is typically administered as an intravenous infusion over 10 minutes, with dosing based on body surface area . The standard dose for most adult indications is 500 mg/m² every 21 days, often in combination with cisplatin (75 mg/m²) .

To reduce toxicity, supplementation with folic acid and vitamin B12 is recommended prior to and during treatment with pemetrexed . Standard supplementation includes:

  • Daily oral folic acid

  • Vitamin B12 injections every three cycles

  • Dexamethasone prophylaxis (4 mg orally twice daily the day before, day of, and day after pemetrexed administration)

Clinical Efficacy

Non-Small Cell Lung Cancer

Multiple clinical trials have demonstrated the efficacy of pemetrexed in NSCLC treatment. A phase II study of pemetrexed in combination with cisplatin as first-line therapy in patients with advanced NSCLC showed a response rate of 45% in evaluable patients . The median duration of response was reported as 6.1 months .

Single-agent activity of pemetrexed in chemotherapy-naïve NSCLC patients has also been documented, with response rates of 16-23% .

Malignant Pleural Mesothelioma

The pivotal EMPHACIS trial evaluated pemetrexed plus cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma . Results demonstrated:

TrialPatient PopulationTreatmentResponse RateMedian Survival
EMPHACISMalignant pleural mesotheliomaPemetrexed + Cisplatin vs. CisplatinNot specified13.2 vs. 9.3 months
Phase II NSCLCAdvanced NSCLC (first-line)Pemetrexed + Cisplatin45%Not specified
N0423Extensive-stage SCLCPemetrexed + Carboplatin35%9.2-10.8 months
Pediatric Phase IRecurrent solid tumorsPemetrexed (escalating doses)Not specifiedNot specified

Pediatric Populations

SystemAdverse Events
HematologicalNeutropenia, thrombocytopenia, anemia, pancytopenia
GastrointestinalNausea, vomiting, diarrhea, mucositis
DermatologicalRash, desquamation
HepaticElevated transaminases
ConstitutionalFatigue, asthenia
RenalElevation in serum creatinine

In a phase II trial of pemetrexed with carboplatin in SCLC, grade 3 or higher hematological toxicities were observed in 46% of patients, with grade 4 toxicities in 26% of patients .

Risk Mitigation Strategies

Several strategies have been implemented to reduce pemetrexed-associated toxicities:

  • Vitamin supplementation: Routine supplementation with folic acid and vitamin B12 significantly reduces the incidence and severity of hematologic toxicities while preserving antitumor activity .

  • Dexamethasone prophylaxis: Administration of dexamethasone before, during, and after pemetrexed treatment helps reduce the incidence and severity of cutaneous reactions .

  • Monitoring: Regular assessment of complete blood counts, renal and hepatic function is recommended during therapy .

  • Dose modifications: Guidelines for dose adjustments based on toxicity and specific patient factors (e.g., renal function) have been established to optimize the therapeutic index .

Studies indicate that low folate status is associated with higher levels of toxicity in patients receiving pemetrexed therapy . Preclinical research has shown that dietary folate can reduce pemetrexed toxicity while improving its therapeutic index .

Special Populations

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator